1,4-Benzodioxin-2-ol is an organic compound characterized by its unique molecular structure, which includes a benzodioxane moiety and a hydroxyl group. It is classified as a phenolic compound, specifically a derivative of 1,4-benzodioxane. The compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. Its structural formula is denoted as CHO, indicating it contains two oxygen atoms, which contribute to its reactivity and functional properties.
1,4-Benzodioxin-2-ol falls under the category of phenolic compounds, which are known for their antioxidant properties and roles in biological systems. It is also classified as a heterocyclic compound due to the presence of oxygen atoms in its ring structure.
The synthesis of 1,4-benzodioxin-2-ol typically involves cyclization reactions of catechol derivatives with phenyl-substituted reagents. One common method includes:
Industrial production may utilize continuous flow reactors to enhance yield and purity. Techniques such as recrystallization or chromatography are employed for purification.
The molecular structure of 1,4-benzodioxin-2-ol features a dioxane ring with hydroxyl substitution at the 2-position. The compound can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are utilized for structural confirmation.
1,4-Benzodioxin-2-ol undergoes several types of chemical reactions:
The mechanism of action for 1,4-benzodioxin-2-ol primarily involves its interaction with biological targets due to its hydroxyl functional group. This group enhances the compound's ability to act as an electron donor, facilitating various biochemical interactions that may lead to therapeutic effects.
The compound may exhibit activities such as:
1,4-Benzodioxin-2-ol exhibits typical reactivity associated with phenolic compounds:
Data supporting these properties can be obtained through various analytical methods including chromatography and spectrometry.
1,4-Benzodioxin-2-ol has several applications across different scientific fields:
The exploration of benzodioxane derivatives represents a significant chapter in medicinal chemistry, tracing back to the late 19th century. Initial synthetic efforts focused on the unsubstituted 1,4-benzodioxane core, but by the mid-20th century, researchers recognized the pharmacological potential of substituted variants. Early derivatives like piperoxan (1930s) and prosympal (1950s) were among the first clinically investigated compounds, serving as α-adrenergic antagonists for hypertension management. However, these pioneers faced limitations due to adverse effects, leading to discontinuation despite promising mechanisms of action [2] [6].
The 1980s–2000s witnessed a resurgence with natural product isolation revealing the ubiquity of benzodioxane scaffolds. Compounds like isoamericanin A (isolated from Phytolacca americana in 1987) demonstrated prostaglandin I2 induction, while rodgersinines (2010s) emerged as anti-hepatitis C virus (HCV) agents with reduced cytotoxicity compared to earlier analogs like silybin. Concurrently, synthetic efforts yielded drugs such as the α1-adrenergic antagonist doxazosin (marketed as Cardura®) and the glucosylceramide synthase inhibitor eliglustat (Cerdelga®) for Gaucher’s disease. These milestones underscored the scaffold’s adaptability across diverse therapeutic areas [2] [5] [6].
Table 1: Key Bioactive Benzodioxane Derivatives in Drug Discovery
Compound | Therapeutic Target | Clinical/Research Status | Significance |
---|---|---|---|
Piperoxan | α-Adrenergic antagonist | Discontinued (side effects) | Early proof-of-concept for cardiovascular targeting |
Doxazosin (Cardura®) | α1-Adrenergic antagonist | Marketed (hypertension) | Demonstrated scaffold clinical viability |
Rodgersinines | HCV NS3/NS5A proteins | Preclinical | Lower cytotoxicity than silybin |
Eliglustat (Cerdelga®) | Glucosylceramide synthase | Marketed (Gaucher’s disease) | Validated scaffold for enzyme inhibition |
Flesinoxan | 5-HT1A agonist | Phase III (abandoned) | Early CNS application |
The 1,4-benzodioxan core comprises a planar benzene ring fused to a non-planar 1,4-dioxane heterocycle. This hybrid architecture creates distinct electronic and steric properties critical for bioactivity. The benzene ring enables π-π stacking with aromatic residues in target proteins (e.g., serotonin or adrenergic receptors), while the dioxane oxygen atoms form hydrogen bonds or dipole interactions with catalytic sites. Substitution at C(2) introduces chirality, often leading to enantioselective activity; for instance, (R)-enantiomers of α1-adrenergic antagonists exhibit significantly higher affinity than their (S)-counterparts due to optimal spatial fitting in hydrophobic binding pockets [2] [6].
Natural 1,4-benzodioxin-2-ol derivatives further exploit this versatility through ring fusion and oxygenation. Flavonolignans (e.g., silybin) incorporate a chromanone moiety, enhancing antioxidant and hepatoprotective effects via radical scavenging. Coumarinolignans like cleomiscosin A merge a coumarin unit, expanding anti-inflammatory and anticancer properties. The rigidity of the fused system pre-organizes these molecules for target engagement, as seen in aiphanol (a stilbenolignan), where the benzodioxane bridge positions phenolic groups for cyclooxygenase (COX-1/COX-2) inhibition (IC₅₀ = 1.9–9.9 μM) [5] [6]. Key structure-activity relationship (SAR) insights include:
1,4-Benzodioxin-2-ol serves as a versatile synthon for complex molecules due to its bifunctional reactivity (phenolic OH and dioxane ring strain). Key transformations include:
Table 2: Synthetic Applications of 1,4-Benzodioxin-2-ol Derivatives
Reaction | Product | Application | Reference |
---|---|---|---|
Lithiation-ethoxycarbonylation | 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid | Building block for unsymmetrical 2,3-disubstituted analogs | [7] |
Mannich reaction | 1,4-Benzodioxan-6-yl thiazolidinediones | FabH inhibitors (antibacterial) | [4] |
Oxidative coupling | Flavonolignans (e.g., silybin) | Hepatoprotective agents | [5] |
Bromination/dehydrohalogenation | 1,4-Benzodioxins | Calcium channel antagonists | [3] |
Recent innovations leverage its unsaturation for C–C bond formation. Lithiation at C(3) using lithium diisopropylamide (LDA), followed by electrophilic trapping (e.g., ethyl chloroformate), yields 2,3-disubstituted derivatives like 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid. This dicarboxylic acid monoester is a pivotal intermediate for lactones, lactams, or unsymmetrically substituted benzodioxanes with tailored bioactivities. For example, its decarboxylative coupling with piperazines generates FabH inhibitors (e.g., compound 6j, MIC = 1.80 μM against P. aeruginosa), disrupting bacterial fatty acid biosynthesis [4] [7]. Computer-aided drug design (CADD) further exploits this scaffold; docking studies confirm that 1,4-benzodioxin-2-ol-derived thiazolidinedione-piperazines bind the FabH active site (PDB: 1HNJ) with high -CDOCKER interaction energies (>120 kcal/mol), validating their rational design [4].
Compound Names Mentioned:1,4-Benzodioxin-2-ol, Piperoxan, Prosympal, Isoamericanin A, Rodgersinines, Doxazosin, Eliglustat, Silybin, Cleomiscosin A, Aiphanol, 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, Flesinoxan, Americanin A, CX546.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0